2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol
Overview
Description
2-(5-Sulfanyl-4H-1,2,4-triazol-3-yl)phenol is a chemical compound with the molecular formula C8H7N3OS and a molecular weight of 193.23 g/mol . This compound features a triazole ring, a phenol group, and a sulfanyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide to form the corresponding Schiff base, which is then cyclized to yield the triazole ring . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Sulfanyl-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
2-(5-Sulfanyl-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The triazole ring and phenol group are likely involved in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Mercapto-4H-1,2,4-triazol-3-yl)phenol
- 2-(5-Thio-4H-1,2,4-triazol-3-yl)phenol
- 2-(5-Sulfanyl-4H-1,2,4-triazol-3-yl)aniline
Uniqueness
2-(5-Sulfanyl-4H-1,2,4-triazol-3-yl)phenol is unique due to the presence of both a phenol group and a sulfanyl group attached to the triazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2-hydroxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c12-6-4-2-1-3-5(6)7-9-8(13)11-10-7/h1-4,12H,(H2,9,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAJTTYNVNCKDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=S)NN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425181 | |
Record name | 6-(5-Sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37536-29-1 | |
Record name | 6-(5-Sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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